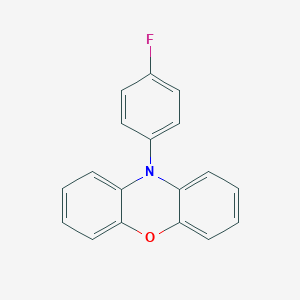
10-(4-Fluorophenyl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Fluorophenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to an oxazine ring. The addition of a fluorophenyl group at the 10th position enhances its chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of 4-fluorobenzene and phenoxazine in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed cross-coupling methods. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Fluorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxazine derivatives.
Applications De Recherche Scientifique
10-(4-Fluorophenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant epoxy resins.
Mécanisme D'action
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The compound’s fluorophenyl group enhances its binding affinity to target proteins, leading to increased efficacy in its biological activities .
Comparaison Avec Des Composés Similaires
Phenoxazine: The parent compound without the fluorophenyl group.
10-Phenyl-10H-phenoxazine: Similar structure but lacks the fluorine atom.
10-(4-Chlorophenyl)-10H-phenoxazine: Contains a chlorine atom instead of fluorine.
Uniqueness: 10-(4-Fluorophenyl)-10H-phenoxazine is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and enhances its ability to penetrate biological membranes, making it more effective in various applications .
Propriétés
Formule moléculaire |
C18H12FNO |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
10-(4-fluorophenyl)phenoxazine |
InChI |
InChI=1S/C18H12FNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |
Clé InChI |
AZRAFWLLNGZSND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one](/img/structure/B14113096.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B14113103.png)
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)
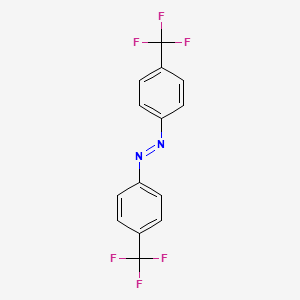

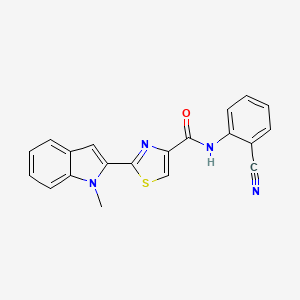
![3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113121.png)
![Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate](/img/structure/B14113125.png)
![1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B14113126.png)
![7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14113133.png)
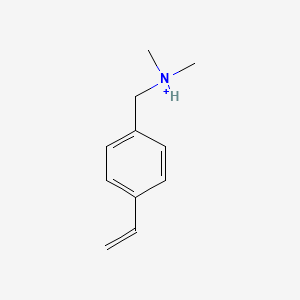
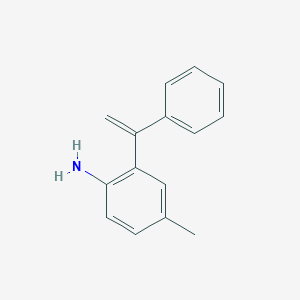
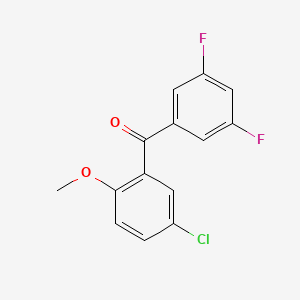
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
